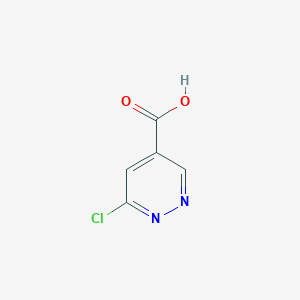

6-Chloropyridazine-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloropyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-4-1-3(5(9)10)2-7-8-4/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRNORMCWYVKCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256794-24-7 | |

| Record name | 6-chloropyridazine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways Involving 6 Chloropyridazine 4 Carboxylic Acid

Established Synthetic Routes for 6-Chloropyridazine-4-carboxylic Acid and its Precursors

Traditional synthetic approaches to this compound rely on robust and well-documented chemical transformations. These methods often involve the functionalization of a pre-formed pyridazine (B1198779) ring, typically through oxidation of an alkyl precursor, followed by conversion to more reactive intermediates.

A primary and established route for the synthesis of pyridazine carboxylic acids involves the oxidation of an alkyl group, such as a methyl group, attached to the pyridazine core. This transformation is a common strategy for installing a carboxylic acid moiety on various heterocyclic systems. For the synthesis of the analogous compound, 6-chloropyridazine-3-carboxylic acid, a method involving the oxidation of 3-chloro-6-methylpyridazine (B130396) has been detailed. guidechem.comgoogle.com This process can be adapted for the synthesis of the 4-carboxylic acid isomer, starting from 6-chloro-4-methylpyridazine.

The reaction typically employs strong oxidizing agents in an acidic medium. guidechem.comgoogle.com Concentrated sulfuric acid serves as the solvent, and an oxidant like potassium dichromate (K₂Cr₂O₇) or potassium permanganate (B83412) (KMnO₄) is added portion-wise to control the exothermic reaction. guidechem.comgoogle.com The temperature is carefully maintained, often below 50°C during the addition of the oxidant, followed by a period of heating to ensure the reaction goes to completion. guidechem.com This method provides a direct conversion of the methyl group to a carboxylic acid function, which can then be isolated through dilution, extraction, and recrystallization. google.com

| Parameter | Condition (based on 3-carboxylic acid isomer synthesis) | Reference |

| Starting Material | 3-chloro-6-methylpyridazine | guidechem.comgoogle.com |

| Oxidizing Agent | Potassium Dichromate (K₂Cr₂O₇) or Potassium Permanganate (KMnO₄) | guidechem.comgoogle.com |

| Solvent | Concentrated Sulfuric Acid (H₂SO₄) | guidechem.comgoogle.com |

| Temperature | <50-80°C | guidechem.comgoogle.com |

| Reaction Time | 2-4 hours | guidechem.comgoogle.com |

| Yield | 52-65% | google.com |

This table presents data for the synthesis of the regioisomeric 6-chloropyridazine-3-carboxylic acid, which serves as a model for the synthesis of the 4-carboxylic acid isomer.

Another potential, though less direct, pathway involves the hydrolysis of a nitrile precursor (6-chloro-4-cyanopyridazine). The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, achievable under either acidic or basic conditions.

For subsequent reactions, such as amide or ester formation, this compound is often converted into a more reactive acyl chloride intermediate, 6-chloropyridazine-4-carbonyl chloride. This transformation is a standard procedure in organic synthesis.

The most common reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The reaction is typically performed in an inert solvent, and a catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction, particularly when using oxalyl chloride. google.com Phosgene (B1210022) (COCl₂) can also be employed, sometimes using a catalytic adduct of phosgene and a disubstituted formamide (B127407) as a stationary phase to improve safety and efficiency. google.com The resulting carbonyl chloride is highly reactive and is generally used immediately in the next synthetic step without extensive purification. google.com

| Reagent | Typical Conditions | Key Features |

| Thionyl Chloride (SOCl₂) | Reflux in neat SOCl₂ or with an inert solvent (e.g., toluene) | Gaseous byproducts (SO₂, HCl) are easily removed. |

| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., CH₂Cl₂, THF) at low to ambient temperature, catalytic DMF | Milder conditions, gaseous byproducts (CO, CO₂, HCl). |

| Phosgene (COCl₂) | Inert solvent, often with a catalyst | Highly effective but also highly toxic, requiring special handling. google.com |

Advanced Synthetic Strategies and Process Optimization

To overcome the limitations of traditional batch processing, modern synthetic strategies focus on improving efficiency, safety, and scalability. Continuous flow chemistry and automated protocols represent the forefront of this evolution in the synthesis of complex molecules like substituted pyridazines.

Continuous flow chemistry offers significant advantages over conventional batch methods for the synthesis of heterocyclic compounds. acs.org By performing reactions in a continuously flowing stream through a reactor, such as a heated microreactor or a tube-in-tube system, chemists can achieve superior control over reaction parameters like temperature, pressure, and mixing. acs.orgdurham.ac.uk This precise control leads to enhanced reaction rates, improved yields, and better product selectivity. acs.org

For the synthesis of heterocyclic carboxylic acids, flow reactors have been successfully implemented. For instance, the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids has been achieved directly from 2-aminopyridines and bromopyruvic acid in a heated microreactor with reaction times as short as 10 minutes. acs.org Similarly, tube-in-tube gas-permeable membrane reactors have been used for the efficient synthesis of various carboxylic acids using carbon dioxide (CO₂) as a reagent with organometallic precursors. durham.ac.uk These examples demonstrate the potential for adapting flow chemistry to the synthesis of this compound, which could lead to a more efficient, safer, and easily scalable process.

The integration of continuous flow reactors with automated systems enables the development of highly efficient and scalable production protocols. Automated platforms can precisely control pumps to deliver reagents, manage reactor conditions, and even incorporate in-line purification and analysis steps. This automation minimizes manual intervention, improves reproducibility, and allows for the rapid optimization of reaction conditions. A multistep continuous flow process, for example, has been used for the synthesis of a library of amide derivatives from heterocyclic carboxylic acid intermediates without the need for isolating intermediates. acs.org Such an automated, multistep approach could be envisioned for the production of derivatives of this compound, streamlining the entire synthetic sequence from starting materials to the final functionalized molecules.

Regioselective Synthesis and Isomeric Considerations in Pyridazine Chemistry

The synthesis of a specific isomer like this compound requires careful control of regioselectivity. The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent electronegative nitrogen atoms. This electronic nature dictates the reactivity and the position of substitution on the ring. The C4 and C5 positions are generally more electron-deficient than the C3 and C6 positions.

The introduction of substituents onto the pyridazine ring is governed by the electronic properties of both the ring itself and any existing substituents. For instance, the direct functionalization of the parent pyridazine ring can be directed by using Lewis acids to trigger regioselective metalation at either the C3 or C4 position. nih.gov This allows for the controlled introduction of a functional group at a specific location.

When synthesizing a disubstituted pyridazine, the order of substituent introduction is critical. The electronic directing effects of the first substituent will influence the position of the second. A chlorine atom is an ortho-, para- director but is deactivating through its inductive effect. nih.gov However, in aza-aromatic systems like pyridazine, the interplay between the ring nitrogens and the substituent is complex. Therefore, achieving the desired 6-chloro-4-carboxylic acid isomer often relies on starting with a precursor that already has functional groups or precursors at the correct positions. A common strategy is the [4+2] cycloaddition reaction, such as an inverse-electron-demand Diels-Alder reaction between a substituted 1,2,4,5-tetrazine (B1199680) and an alkyne, which can provide a highly regiocontrolled route to polysubstituted pyridazines. rsc.orgorganic-chemistry.org By carefully selecting the substituents on the tetrazine and alkyne starting materials, one can construct the pyridazine ring with the desired substitution pattern from the outset, avoiding issues with isomeric mixtures.

Regioselectivity in Mono-chloro Pyridazine Carboxylic Acid Synthesis

The synthesis of mono-chlorinated pyridazine carboxylic acids, such as this compound, presents a significant regiochemical challenge. The position of both the chlorine and carboxylic acid substituents on the pyridazine ring is crucial for the molecule's intended biological activity. Achieving the desired 6,4-substitution pattern requires careful consideration of the directing effects of the substituents and the reaction conditions.

While a direct, high-yield synthesis of this compound is not extensively reported in publicly available literature, the synthesis of its isomer, 6-chloropyridazine-3-carboxylic acid, provides valuable insights into the potential synthetic routes and the governing principles of regioselectivity. One common approach involves the oxidation of a methyl group to a carboxylic acid. For instance, the synthesis of 6-chloropyridazine-3-carboxylic acid can be achieved by the oxidation of 3-chloro-6-methylpyridazine. guidechem.com

To obtain the desired this compound, a starting material such as 3-chloro-5-methylpyridazine (B1632481) would likely be required. The regioselectivity of the initial chlorination of a methylpyridazine precursor is a critical step. The electronic nature of the pyridazine ring, which is an electron-deficient heterocycle, and the directing effect of the methyl group would influence the position of chlorination.

Factors Influencing Regioselectivity:

| Factor | Influence on Substitution Pattern |

| Electronic Effects | The nitrogen atoms in the pyridazine ring are electron-withdrawing, deactivating the ring towards electrophilic substitution and directing incoming electrophiles to specific positions. |

| Steric Hindrance | The size of the substituents already present on the ring can hinder the approach of reagents to adjacent positions. |

| Reaction Conditions | Temperature, solvent, and the nature of the chlorinating agent can all play a role in determining the regiochemical outcome of the reaction. |

Achieving the desired 6-chloro-4-carboxylic acid isomer necessitates a synthetic strategy that can control the placement of both functional groups. This could potentially involve a multi-step synthesis where the carboxylic acid or a precursor is introduced first, followed by a regioselective chlorination, or vice versa. Cycloaddition reactions, such as inverse-electron-demand Diels-Alder reactions, are also powerful tools for constructing substituted pyridazine rings with high regioselectivity. rsc.orgorganic-chemistry.org

Comparative Analysis with 3,6-Dichloropyridazine-4-carboxylic Acid Synthetic Approaches

In contrast to the challenges associated with the regioselective synthesis of mono-chloro pyridazine carboxylic acids, the synthesis of 3,6-dichloropyridazine-4-carboxylic acid is more established. The presence of two chlorine atoms simplifies the regiochemical considerations to some extent, as the starting materials are often symmetrically substituted.

A common and efficient route to 3,6-dichloropyridazine (B152260) derivatives starts from 3,6-dihydroxypyridazine (maleic hydrazide). google.comgoogle.comchemicalbook.com This readily available starting material can be converted to 3,6-dichloropyridazine in high yield using chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). google.comgoogle.com

Typical Synthetic Route for 3,6-Dichloropyridazine Derivatives:

| Step | Reactants | Reagents | Product |

| 1 | Maleic Anhydride, Hydrazine (B178648) | - | 3,6-Dihydroxypyridazine |

| 2 | 3,6-Dihydroxypyridazine | POCl₃ or PCl₅ | 3,6-Dichloropyridazine |

Once 3,6-dichloropyridazine is obtained, a carboxylic acid group can be introduced at the 4-position. This often involves metallation followed by carboxylation. The two chlorine atoms activate the C4 and C5 positions for such reactions.

Comparison of Synthetic Strategies:

| Feature | This compound | 3,6-Dichloropyridazine-4-carboxylic Acid |

| Key Challenge | Regiocontrol of mono-chlorination and carboxylation. | Introduction of the carboxylic acid group. |

| Starting Materials | Often requires specifically substituted pyridazine precursors. | Readily available symmetrical precursors like maleic hydrazide. |

| Synthetic Pathway | Likely multi-step synthesis with a focus on regioselective functionalization. | More direct route starting from a symmetrically disubstituted pyridazine. |

The synthetic approaches to 3,6-dichloropyridazine-4-carboxylic acid benefit from the symmetry of the 3,6-dichloro-pyridazine intermediate, which simplifies the introduction of the C4-carboxylic acid. In contrast, the synthesis of this compound requires a more nuanced approach to control the precise placement of both the single chlorine atom and the carboxylic acid group on the pyridazine ring. Future research in this area will likely focus on the development of novel catalytic methods that can achieve high regioselectivity in the direct functionalization of the pyridazine core.

Chemical Reactivity and Mechanistic Investigations of 6 Chloropyridazine 4 Carboxylic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Pyridazine (B1198779) Core

The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This characteristic significantly influences its susceptibility to substitution reactions.

Substitutions at the C6 Position

The chlorine atom at the C6 position of 6-chloropyridazine-4-carboxylic acid is susceptible to nucleophilic substitution. This reactivity is a consequence of the electron-withdrawing nature of the pyridazine ring, which activates the C-Cl bond towards attack by nucleophiles. A variety of nucleophiles can displace the chloride, leading to the formation of diverse derivatives.

For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) results in the formation of 6-methoxypyridazine-3-carboxylic acid. google.com This reaction proceeds via a classic nucleophilic aromatic substitution (SNAr) mechanism, where the methoxide ion attacks the carbon bearing the chlorine, forming a Meisenheimer-like intermediate, which then expels the chloride ion to yield the product.

| Nucleophile | Product | Reaction Conditions |

| Sodium methoxide | 6-Methoxypyridazine-3-carboxylic acid | Reflux in methanol |

| Ammonia | 6-Aminopyridazine-4-carboxylic acid | Not specified |

| Hydrazine (B178648) | 6-Hydrazinopyridazine-4-carboxylic acid | Not specified |

Electrophilic substitution on the pyridazine ring itself is generally difficult due to its electron-deficient character. researchgate.net The presence of the deactivating carboxylic acid group further diminishes the ring's reactivity towards electrophiles.

Influence of the Carboxylic Acid Moiety on Pyridazine Ring Reactivity

The carboxylic acid group at the C4 position exerts a significant electronic influence on the pyridazine ring. As an electron-withdrawing group, it deactivates the ring towards electrophilic attack. numberanalytics.com This deactivation arises from both inductive and resonance effects, which reduce the electron density of the aromatic system, making it less attractive to electrophiles.

Conversely, the electron-withdrawing nature of the carboxylic acid group can enhance the reactivity of the pyridazine ring towards nucleophilic attack, particularly at positions ortho and para to it. However, in the case of this compound, the primary site for nucleophilic attack remains the C6 position due to the lability of the C-Cl bond.

Oxidative and Reductive Transformations of the Carboxylic Acid Functionality

The carboxylic acid group of this compound can undergo various transformations characteristic of this functional group.

Derivatization via Oxidation Reactions

Direct oxidation of the carboxylic acid group is not a common transformation as it is already in a high oxidation state. libretexts.org However, oxidative coupling reactions or reactions involving the carboxylate salt are possible. For example, the Hunsdiecker reaction, which involves the treatment of a silver carboxylate with bromine, could potentially lead to the formation of a 4-bromo-6-chloropyridazine, although this specific reaction for this compound is not widely reported.

Reductive Pathways of the Carboxylic Acid Group

The carboxylic acid group can be reduced to a primary alcohol. chemistrysteps.com Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. chemistrysteps.comlibretexts.org The reaction proceeds through the initial deprotonation of the carboxylic acid, followed by reduction of the resulting carboxylate salt. chemistrysteps.com

| Reducing Agent | Product |

| Lithium aluminum hydride (LiAlH4) | (6-Chloropyridazin-4-yl)methanol |

| Diborane (B2H6) | (6-Chloropyridazin-4-yl)methanol |

It is important to note that milder reducing agents such as sodium borohydride (B1222165) (NaBH4) are generally not effective for the reduction of carboxylic acids. chemistrysteps.com The reduction of carboxylic acids to aldehydes is also a challenging transformation that often requires specialized reagents. researchgate.net

Coupling Reactions and Heterocycle Annulation

This compound is a valuable substrate for various transition metal-catalyzed cross-coupling reactions. The chloro substituent at the C6 position serves as a handle for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely used to form new aryl-aryl bonds. acs.orgresearchgate.net In a typical Suzuki reaction, this compound (or its ester derivative) would be reacted with an organoboron reagent in the presence of a palladium catalyst and a base.

Similarly, other coupling reactions like the Sonogashira coupling with terminal alkynes can be employed to introduce alkynyl functionalities at the C6 position. soton.ac.uk These reactions significantly expand the molecular diversity that can be accessed from this starting material.

Heterocycle annulation, the construction of a new ring fused to the existing pyridazine core, can also be achieved. nih.govnih.gov This can involve intramolecular cyclization of appropriately functionalized derivatives of this compound or intermolecular cycloaddition reactions. These strategies are crucial for the synthesis of more complex polycyclic heterocyclic systems.

Reaction Mechanism Studies

The chemical reactivity of this compound is governed by the interplay of its two primary functional groups: the carboxylic acid and the chloro-substituted pyridazine ring. Mechanistic investigations reveal that reactions can be broadly categorized into those involving the carboxylic acid moiety and those targeting the substitution of the chlorine atom on the pyridazine ring.

Elucidation of Specific Reaction Pathways and Intermediates

Detailed studies of reactions involving this compound and its analogs have shed light on the specific pathways and transient species that govern the outcome of these transformations.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position of the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr). This pathway is facilitated by the electron-withdrawing nature of the nitrogen atoms in the pyridazine ring, which stabilizes the intermediate formed during the reaction. The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination process. uobasrah.edu.iq

In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged tetrahedral intermediate known as a Meisenheimer complex. uobasrah.edu.iq This intermediate is resonance-stabilized, with the negative charge delocalized over the pyridazine ring, including the nitrogen atoms. The second step involves the rapid elimination of the chloride ion, restoring the aromaticity of the ring and yielding the substituted product. uobasrah.edu.iq

A common example is the reaction with hydrazine to form 6-hydrazinylpyridazine-4-carboxylic acid. In this reaction, hydrazine acts as the nucleophile. The reaction of 4-chloro-2,6-pyridinedicarboxylic acid with hydrazine hydrate (B1144303) to yield 4-hydrazino-2,6-pyridinedicarboxylic acid proceeds via a nucleophilic substitution mechanism. researchgate.net

Reactions of the Carboxylic Acid Group: The carboxylic acid group of this compound undergoes typical reactions such as esterification and amidation. These transformations generally proceed through a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org

In esterification , under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, which activates the carbonyl carbon towards nucleophilic attack by an alcohol. This results in the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. libretexts.org

For amidation , direct reaction with an amine can be challenging due to acid-base chemistry. Therefore, coupling agents are often employed. These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating the attack by the amine nucleophile to form a tetrahedral intermediate, which then collapses to the amide product. libretexts.org

Decarboxylation: While not as common under normal conditions, pyridazinecarboxylic acids can undergo decarboxylation, particularly at elevated temperatures. The mechanism for the decarboxylation of related pyridinecarboxylic acids is proposed to proceed through a zwitterionic intermediate. stackexchange.comcdnsciencepub.com In this pathway, the nitrogen atom of the pyridazine ring is protonated, and the resulting positive charge stabilizes the negative charge that develops on the ring as the carboxyl group is eliminated as carbon dioxide. This leads to the formation of a carbanionic intermediate which is then protonated. stackexchange.com

| Reaction Type | Key Intermediate(s) | General Mechanism |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | Addition-Elimination uobasrah.edu.iq |

| Esterification (Acid-Catalyzed) | Protonated Carbonyl, Tetrahedral Intermediate | Nucleophilic Acyl Substitution libretexts.org |

| Amidation (with coupling agent) | Activated Carboxylic Acid, Tetrahedral Intermediate | Nucleophilic Acyl Substitution libretexts.org |

| Decarboxylation | Zwitterion, Carbanion | Elimination of CO2 from a zwitterionic form stackexchange.comcdnsciencepub.com |

Role of Catalysts in Reaction Kinetics and Selectivity

Catalysts play a pivotal role in influencing the rate and outcome of reactions involving this compound, particularly in transformations of the carboxylic acid group.

Acid Catalysis in Esterification: In the esterification of carboxylic acids, strong acids such as sulfuric acid or p-toluenesulfonic acid are commonly used as catalysts. The catalyst functions by protonating the carbonyl oxygen of the carboxylic acid. libretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic alcohol. By providing an alternative reaction pathway with a lower activation energy, the catalyst significantly accelerates the rate at which equilibrium is reached.

Coupling Agents in Amidation: For amide bond formation, various coupling agents are utilized to enhance reaction rates. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) are not true catalysts but are consumed in the reaction to activate the carboxylic acid. libretexts.org They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile. More advanced catalytic methods for direct amidation using metal-based catalysts, such as those derived from zirconium(IV), or organocatalysts are also being developed to improve efficiency and reduce waste. mdpi.com

Metal-Based Catalysis: While less common for direct reactions on this compound itself, metal catalysts are crucial for more complex transformations of related compounds. For instance, palladium catalysts are often used in cross-coupling reactions where the chloro-substituent could potentially be replaced. In the broader context of carboxylic acid chemistry, various metal catalysts, including those based on tin(IV), are used for esterification reactions. mdpi.com

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool in organic synthesis. For reactions like amidation and esterification, chiral Brønsted acids have been shown to catalyze the atroposelective coupling of carboxylic acids with amines and alcohols. thieme-connect.de These catalysts can influence both the rate and the stereoselectivity of the reaction.

| Reaction | Catalyst/Reagent Type | Role of Catalyst/Reagent | Effect on Reaction |

| Esterification | Strong Acid (e.g., H2SO4) | Protonates carbonyl oxygen, increasing electrophilicity of the carbonyl carbon. libretexts.org | Increases reaction rate. |

| Amidation | Coupling Agent (e.g., DCC) | Activates the carboxylic acid by forming a reactive intermediate (e.g., O-acylisourea). libretexts.org | Facilitates amide bond formation under milder conditions. |

| Esterification | Metal Salt (e.g., Tin(IV) compounds) | Lewis acid catalysis, activating the carboxylic acid. mdpi.com | Catalyzes the reaction. |

| Amidation/Esterification | Organocatalyst (e.g., Chiral Brønsted Acid) | Activates the carboxylic acid and can control stereochemistry. thieme-connect.de | Increases reaction rate and can induce enantioselectivity. |

Advanced Spectroscopic and Structural Characterization in 6 Chloropyridazine 4 Carboxylic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of 6-Chloropyridazine-4-carboxylic acid by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the two aromatic protons on the pyridazine (B1198779) ring and the single proton of the carboxylic acid group.

The carboxylic acid proton (-COOH) is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the 10-12 ppm range. This pronounced deshielding is a result of the electronegative oxygen atoms and resonance effects within the carboxyl group, and its signal is often broadened due to hydrogen bonding and chemical exchange.

The two protons on the pyridazine ring are in different chemical environments and are expected to appear as distinct signals in the aromatic region of the spectrum. Due to the electron-withdrawing nature of the two ring nitrogen atoms, the chlorine atom, and the carboxylic acid group, these protons will be deshielded and resonate at a lower field than those of benzene. The proton at the C-3 position and the proton at the C-5 position would likely appear as singlets or narrow doublets, depending on the coupling constants. Their exact chemical shifts would be influenced by the combined electronic effects of the adjacent substituents.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| -COOH | 10.0 - 12.0 | Broad Singlet | Highly deshielded due to electronegative oxygens and hydrogen bonding. Signal may disappear upon D₂O exchange. |

| Ring Proton (H-3 or H-5) | 7.5 - 9.0 | Singlet / Doublet | Located in the aromatic region; specific shift is influenced by adjacent N, Cl, and COOH groups. |

| Ring Proton (H-5 or H-3) | 7.5 - 9.0 | Singlet / Doublet | Environment is distinct from the other ring proton, leading to a separate signal. |

The proton-decoupled ¹³C NMR spectrum of this compound should exhibit five distinct signals, one for each of the five carbon atoms in the molecule, as they are all in unique chemical environments.

The carbonyl carbon of the carboxylic acid group is expected to have the most downfield chemical shift, typically appearing in the range of 165–180 ppm. This is a characteristic region for carboxylic acid carbons. The remaining four carbons are part of the pyridazine ring. The carbon atom bonded to the chlorine (C-6) will be significantly influenced by the halogen's electronegativity. The carbon attached to the carboxylic acid group (C-4) and the two remaining ring carbons (C-3 and C-5) will also have distinct shifts in the aromatic region, generally between 120-160 ppm, determined by the cumulative electronic effects of the substituents and the ring nitrogen atoms. Quaternary carbons, such as C-4 and C-6, may show signals of lower intensity compared to the protonated carbons.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (Carboxylic Acid) | 165 - 180 | Carbonyl carbon, typically the most deshielded. |

| C-6 (C-Cl) | 145 - 160 | Aromatic carbon attached to chlorine; deshielded. |

| C-4 (C-COOH) | 135 - 150 | Aromatic carbon attached to the carboxylic acid group. |

| C-3 / C-5 | 120 - 140 | Aromatic carbons attached to hydrogen. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is crucial for identifying the functional groups within this compound by probing their characteristic vibrational frequencies.

The vibrational spectrum of this molecule is dominated by features arising from the carboxylic acid group and the chloropyridazine ring. In the solid state or concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers. This dimerization significantly influences the vibrational frequencies, most notably that of the O-H and C=O stretching modes. The pyridazine ring will exhibit a series of characteristic stretching and bending vibrations. The substitution pattern, with the chloro and carboxyl groups at positions 6 and 4, respectively, results in a unique vibrational fingerprint that allows for its identification.

Several key absorption bands are expected in the IR and Raman spectra of this compound.

O-H Stretch : A very broad and strong absorption band is expected in the IR spectrum, typically spanning from 2500 to 3300 cm⁻¹. This feature is characteristic of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer.

C-H Stretch : Aromatic C-H stretching vibrations are anticipated to appear as weaker bands just above 3000 cm⁻¹.

C=O Stretch : A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid should be present around 1710-1730 cm⁻¹ for the hydrogen-bonded dimer. libretexts.org Conjugation with the pyridazine ring may lower this frequency slightly. spectroscopyonline.com

C=N and C=C Stretches : The pyridazine ring will give rise to several bands in the 1400–1600 cm⁻¹ region due to C=C and C=N double bond stretching vibrations.

C-O Stretch and O-H Bend : A C-O stretching vibration coupled with O-H in-plane bending is expected between 1210 and 1320 cm⁻¹. spectroscopyonline.com Additionally, a broad O-H out-of-plane bending vibration (wag) is characteristic for carboxylic acid dimers around 900-960 cm⁻¹. spectroscopyonline.com

C-Cl Stretch : The stretching vibration for the C-Cl bond is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity | Notes |

|---|---|---|---|

| O-H Stretch (H-bonded) | 2500 - 3300 | Strong, Very Broad | Characteristic of a carboxylic acid dimer. |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium | Indicates protons on the pyridazine ring. |

| C=O Stretch | 1710 - 1730 | Strong | Position is influenced by hydrogen bonding and conjugation. |

| C=C / C=N Ring Stretches | 1400 - 1600 | Medium to Strong | Multiple bands representing the pyridazine ring. |

| C-O Stretch | 1210 - 1320 | Medium | Coupled with O-H bending. |

| O-H Bend (out-of-plane) | 900 - 960 | Medium, Broad | Characteristic "wag" of a carboxylic acid dimer. |

| C-Cl Stretch | 600 - 800 | Medium to Strong | Located in the lower frequency fingerprint region. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons from lower to higher energy molecular orbitals. The spectrum of this compound is determined by the electronic transitions within its chromophores: the pyridazine ring and the carbonyl group.

The molecule contains σ bonds, π bonds, and non-bonding (n) electron pairs on the oxygen and nitrogen atoms. This allows for several types of electronic transitions. The most relevant for the typical UV-Vis range (200-800 nm) are the π → π* and n → π* transitions.

π → π Transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π antibonding orbital. They are associated with the conjugated pyridazine ring system and the carbonyl group. These transitions typically result in strong absorption bands.

n → π Transitions: These transitions involve exciting an electron from a non-bonding orbital (on the nitrogen or oxygen atoms) to a π antibonding orbital. These transitions are of lower energy (occur at longer wavelengths) and are characteristically much weaker in intensity than π → π* transitions.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, researchers can determine precise atomic coordinates, bond lengths, bond angles, and crystal packing details. This information is critical for understanding the molecule's conformation and the nature of intermolecular interactions, such as hydrogen bonding, in the solid state.

Below is a table illustrating the type of crystallographic data obtained from an XRD analysis of a related pyridazine derivative, [1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid], to exemplify the detailed structural information that can be acquired. researchgate.net

Table 1: Example Crystallographic Data for a Pyridazine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 11.1325 |

| b (Å) | 6.2088 |

| c (Å) | 23.8080 |

| **β (°) ** | 99.266 |

| **Volume (ų) ** | 1624.12 |

| Z | 4 |

Note: This data is for a related compound, [1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid], and serves to illustrate the parameters obtained from an XRD experiment. researchgate.net

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass Spectrometry (MS) is an essential analytical tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern. In a mass spectrometer, a molecule is ionized and then broken into charged fragments. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected, producing a mass spectrum that serves as a molecular fingerprint.

For this compound (molecular formula C₅H₃ClN₂O₂), the molecular weight is approximately 158.54 g/mol . jk-sci.comscbt.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

The fragmentation of this compound under mass spectrometry conditions would likely proceed through characteristic pathways for carboxylic acids and halogenated aromatic compounds. libretexts.orgwhitman.edu Key fragmentation events would include:

Decarboxylation: The loss of the carboxylic acid group (–COOH) as a neutral radical (mass of 45 Da), leading to a prominent fragment ion. libretexts.orgwhitman.edu

Loss of Hydroxyl Radical: Cleavage of the C-OH bond, resulting in the loss of a hydroxyl radical (•OH, mass of 17 Da). libretexts.orgwhitman.edu

Loss of Chlorine: Cleavage of the C-Cl bond, resulting in the loss of a chlorine atom.

Ring Fragmentation: Subsequent fragmentation of the pyridazine ring structure.

Predicted mass spectrometry data for various adducts of this compound provides insight into the expected m/z values in an experimental setting. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 158.99559 |

| [M+Na]⁺ | 180.97753 |

| [M-H]⁻ | 156.98103 |

| [M+NH₄]⁺ | 176.02213 |

| [M+K]⁺ | 196.95147 |

Data sourced from predicted values. uni.lu

This detailed analysis from mass spectrometry, combined with the solid-state structural information from XRD, provides a comprehensive characterization of this compound.

Computational Chemistry and Molecular Modeling Studies of 6 Chloropyridazine 4 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For 6-Chloropyridazine-4-carboxylic acid, DFT calculations offer a detailed understanding of its intrinsic molecular properties.

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For molecules with rotatable bonds, such as the carboxylic acid group in this compound, conformational analysis is crucial to identify the global minimum energy conformer.

Table 1: Representative Optimized Geometrical Parameters for a Pyridazine (B1198779) Carboxylic Acid Derivative (Calculated at the B3LYP/6-311++G(d,p) level) (Note: This data is for a related compound, 3,6-dichloropyridazine-4-carboxylic acid, and is presented to illustrate the type of parameters obtained from DFT calculations.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.745 | C-C-Cl | 119.5 |

| C=O | 1.213 | C-C=O | 124.2 |

| O-H | 0.971 | C-O-H | 105.7 |

| C-N | 1.334 | N-C-C | 122.8 |

Electronic Structure Analysis (e.g., LUMO Energy, Electron-Withdrawing Effects)

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

For this compound, the pyridazine ring, with its two nitrogen atoms, and the chlorine atom are electron-withdrawing groups. These moieties are expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The carboxylic acid group can act as both an electron-withdrawing group (due to the carbonyl) and a hydrogen bond donor. The distribution of electron density and the molecular electrostatic potential (MEP) map can further elucidate the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). The LUMO energy is a particularly important parameter as it relates to the molecule's ability to accept electrons, which is a crucial aspect of many biological interactions.

Table 2: Calculated Electronic Properties for a Related Pyridazine Derivative (Note: This data is illustrative and based on general findings for similar compounds.)

| Property | Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 5.0 eV |

| Dipole Moment | 4.6 D |

The electron-withdrawing nature of the chlorine atom and the pyridazine ring is anticipated to result in a relatively low LUMO energy for this compound, enhancing its electrophilic character.

Vibrational Frequency Assignments and Thermodynamic Properties

Theoretical vibrational analysis through DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. By assigning the calculated vibrational frequencies to specific molecular motions (stretching, bending, etc.), a deeper understanding of the molecule's dynamics can be achieved. These theoretical spectra can be compared with experimental data to confirm the molecular structure. For carboxylic acids, the characteristic vibrational modes include the O-H stretch, C=O stretch, and C-O stretch.

Furthermore, DFT calculations can be used to compute various thermodynamic properties, such as zero-point vibrational energy, enthalpy, entropy, and heat capacity. mdpi.com These properties are essential for understanding the stability of the molecule and its behavior at different temperatures.

Table 3: Key Calculated Vibrational Frequencies and Thermodynamic Properties for a Pyridazine Carboxylic Acid Analog (Note: This data is representative of what is obtained from DFT calculations for similar structures.)

| Vibrational Mode | Frequency (cm⁻¹) | Thermodynamic Property (at 298.15 K) | Value |

| O-H stretch | ~3500 | Enthalpy | Varies |

| C=O stretch | ~1750 | Entropy | Varies |

| C-N stretch | ~1300 | Heat Capacity | Varies |

| C-Cl stretch | ~700 | Zero-Point Vibrational Energy | Varies |

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein (receptor).

Prediction of Ligand-Target Interactions

Molecular docking studies involving derivatives of this compound can predict their potential to interact with various biological targets. The carboxylic acid group is a key feature for forming hydrogen bonds with amino acid residues such as arginine, lysine (B10760008), and histidine in a protein's active site. The pyridazine ring can participate in π-π stacking or π-cation interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan. The chlorine atom can form halogen bonds or engage in hydrophobic interactions.

For instance, docking studies on related chloropyrazine carboxylic acid derivatives have shown interactions with the active site of enzymes like InhA, a key enzyme in Mycobacterium tuberculosis. researchgate.net These studies reveal the specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex.

Binding Energy Calculations and Inhibitor Potency Correlation

Following the prediction of the binding pose, scoring functions are used to estimate the binding affinity or binding energy of the ligand to the receptor. A lower binding energy generally indicates a more stable complex and potentially a more potent inhibitor. These calculated binding energies can be correlated with experimentally determined inhibitory activities (e.g., IC₅₀ values) to establish a quantitative structure-activity relationship (QSAR).

Molecular dynamics (MD) simulations can further refine the docked poses and provide a more accurate estimation of the binding free energy by accounting for the flexibility of both the ligand and the protein, as well as the presence of solvent molecules. These simulations can reveal the stability of the ligand-protein interactions over time.

Table 4: Illustrative Molecular Docking Results for a Chlorinated Heterocyclic Carboxylic Acid Derivative Against a Hypothetical Kinase Target (Note: This data is hypothetical and serves to demonstrate the outputs of a molecular docking study.)

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Arg123, Phe234, Val89 |

| Types of Interactions | Hydrogen bond, π-π stacking, Hydrophobic |

| Predicted Inhibitory Constant (Ki) | 2.5 µM |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its derivatives, QSAR studies can be instrumental in predicting their potential biological effects and in guiding the design of new, more potent analogs. These models are built on the principle that the biological activity of a chemical is a function of its molecular structure and physicochemical properties.

Computational Prediction of Biological Activities

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the broader class of pyridazine and pyridazinone derivatives has been the subject of numerous computational studies. These studies provide a framework for how the biological activities of this compound could be predicted.

For instance, QSAR models have been successfully applied to predict the vasorelaxant, acetylcholinesterase inhibitory, and antibacterial activities of various pyridazine analogs. These models typically employ a range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. Descriptors can be categorized as constitutional (e.g., molecular weight, atom count), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., dipole moment, partial charges).

A hypothetical QSAR study on a series of this compound derivatives might involve the following steps:

Data Set Compilation: A series of analogs would be synthesized with variations at different positions of the pyridazine ring or the carboxylic acid group. Their biological activity against a specific target (e.g., an enzyme or receptor) would be experimentally determined.

Descriptor Calculation: A wide array of molecular descriptors for each compound in the series would be calculated using specialized software.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) would be used to build a mathematical equation that correlates the descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques to ensure its reliability.

Based on such a validated model, the biological activity of new, unsynthesized derivatives of this compound could be computationally predicted, thereby prioritizing the synthesis of the most promising candidates.

Table 1: Hypothetical Data for a QSAR Study of this compound Analogs

| Compound ID | R-Group Substitution | Experimental Activity (IC50, µM) | Predicted Activity (IC50, µM) | Key Descriptor 1 (e.g., LogP) | Key Descriptor 2 (e.g., Dipole Moment) |

| 1 | H (this compound) | 15.2 | 14.8 | 1.2 | 3.5 |

| 2 | -CH3 | 10.5 | 11.1 | 1.7 | 3.2 |

| 3 | -OCH3 | 8.3 | 8.9 | 1.1 | 4.1 |

| 4 | -F | 12.1 | 11.9 | 1.3 | 3.8 |

| 5 | -NH2 | 5.6 | 6.0 | 0.8 | 4.5 |

This table is illustrative and does not represent actual experimental data.

Identification of Key Structural Features for Activity

Molecular modeling techniques, including QSAR and pharmacophore modeling, are pivotal in identifying the key structural features of this compound that are crucial for its biological activity. These features, often referred to as a pharmacophore, represent the essential spatial arrangement of functional groups necessary for molecular recognition at a biological target.

For the this compound scaffold, several structural motifs can be hypothesized to be important for biological interactions:

The Pyridazine Ring: The two adjacent nitrogen atoms in the pyridazine ring are key hydrogen bond acceptors. Their specific arrangement can facilitate precise interactions with amino acid residues in a protein's active site. The aromatic nature of the ring also allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The Carboxylic Acid Group: This functional group is a strong hydrogen bond donor and acceptor and can also exist in its anionic carboxylate form, enabling ionic interactions with positively charged residues such as lysine or arginine in a target protein. The position of the carboxylic acid at the 4-position of the pyridazine ring defines a specific vector for these interactions.

The Chlorine Atom: The chloro-substituent at the 6-position is an electron-withdrawing group, which can influence the electronic properties of the entire molecule, including the acidity of the carboxylic acid and the hydrogen-bonding potential of the pyridazine nitrogens. It can also participate in halogen bonding, a specific type of non-covalent interaction, or engage in hydrophobic interactions within the binding pocket of a target.

Computational studies on analogous series of compounds, such as pyrazine-2-carboxylic acid derivatives, have demonstrated the importance of these types of interactions in determining biological activity. For example, molecular docking studies on these analogs have shown that the orientation of the heterocyclic ring and the interactions of the carboxylic acid and halogen substituents are critical for binding to target enzymes. By analogy, these features are likely to be of high importance for the biological activity of this compound. The precise contribution of each feature would be quantified and refined through the development of a specific QSAR model for a particular biological activity.

Applications in Medicinal Chemistry and Drug Discovery for 6 Chloropyridazine 4 Carboxylic Acid Derivatives

Scaffold Design and Derivatization for Bioactive Molecules

The structural features of 6-Chloropyridazine-4-carboxylic acid, namely the reactive carboxylic acid group and the chloro substituent, offer multiple avenues for chemical modification, making it an attractive starting point for the synthesis of diverse molecular architectures.

Synthesis of Pyridazine-Based Bioactive Derivatives

The synthesis of bioactive molecules from this compound typically involves transformations at the carboxylic acid and the chlorine-bearing carbon. The carboxylic acid moiety is readily converted into esters, amides, and hydrazides, which are common functional groups in many pharmaceuticals. For instance, the amidation of the carboxylic acid group can be achieved by reacting it with various amines.

One common synthetic route involves the conversion of the carboxylic acid to a more reactive acyl chloride by treatment with reagents like thionyl chloride. This acyl chloride can then be reacted with a wide range of anilines or other amines to produce the corresponding carboxamide derivatives. researchgate.net This straightforward amidation allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships.

Furthermore, the chlorine atom at the 6-position can be displaced through nucleophilic substitution reactions, allowing for the introduction of various functional groups and the expansion of the molecular scaffold.

Exploration of this compound as a Core Scaffold in Drug Design

The pyridazine (B1198779) ring system is considered a "privileged scaffold" in drug design due to its ability to interact with a variety of biological targets. mdpi.comnih.gov The this compound framework, in particular, serves as a valuable core for developing new therapeutic agents. The arrangement of its nitrogen atoms, the chloro group, and the carboxylic acid function provides a specific three-dimensional orientation of substituents that can be tailored for optimal binding to target proteins.

Medicinal chemists utilize this scaffold to design libraries of compounds where different chemical groups are systematically introduced at the modification sites. This approach allows for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug efficacy. The rigid nature of the pyridazine ring helps to reduce the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for the intended biological target.

Pharmacological Activity Assessment of Derivatives

Derivatives of this compound have been investigated for a range of pharmacological activities, demonstrating the versatility of this chemical scaffold.

Antimicrobial Efficacy (Antibacterial and Antifungal)

Pyridazine derivatives are known to possess significant antimicrobial properties. sarpublication.comrjptonline.org While specific studies on derivatives of this compound are emerging, research on analogous structures provides strong evidence for their potential. For example, various pyridazine derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. researchgate.netdoaj.org

The antimicrobial potential is often linked to the nature of the substituents introduced onto the pyridazine core. The general findings suggest that these compounds could interfere with essential microbial processes. For example, some studies on related heterocyclic carboxylic acid derivatives have shown that they can inhibit key enzymes in bacteria and fungi. nih.gov

| Compound Type | Target Organism | Activity (MIC) |

| Pyridazine Derivatives | Staphylococcus aureus | Variable |

| Pyridazine Derivatives | Escherichia coli | Variable |

| Pyridazine Derivatives | Candida albicans | Variable |

Potential Anticancer Agents

The development of novel anticancer agents is a major focus of medicinal chemistry, and pyridazine-containing compounds have shown promise in this area. sarpublication.com Derivatives of 6-Chloropyridazine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

For instance, a study on novel 4-methylthiazole-5-carboxylic acid derivatives, which share the carboxylic acid feature, demonstrated good anti-breast cancer activity against MDA-MB-231 cell lines. nih.gov This suggests that the carboxylic acid moiety can be a key pharmacophoric feature in anticancer drug design. Other research has focused on designing derivatives that can induce apoptosis (programmed cell death) in cancer cells. nih.gov

| Derivative Class | Cell Line | Activity (IC50) |

| 4-methylthiazole-5-carboxylic acid derivatives | MDA-MB-231 (Breast Cancer) | Potent Activity |

| Quinazoline-based carboxylic acids | Various Human Cancer Cell Lines | Variable Cytotoxicity |

Exploration of Other Biological Activities

Beyond antimicrobial and anticancer effects, the broader class of pyridazine derivatives has been associated with a wide spectrum of biological activities. sarpublication.com These include, but are not limited to:

Anti-inflammatory activity : Some pyridazinone derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs). sarpublication.com

Antihypertensive activity : Certain pyridazine derivatives have shown potential in lowering blood pressure. rjptonline.org

Anticonvulsant activity : The pyridazine scaffold has been explored for the development of agents to treat seizures. rjptonline.org

Antiviral and Antifungal Activity : Cysteine derivatives, which also contain a carboxylic acid group, have shown potential as antiviral and antifungal agents. mdpi.com

The diverse biological profile of pyridazine derivatives underscores the importance of this compound as a starting material for the discovery of new drugs targeting a variety of diseases. sarpublication.comrjptonline.org

Structure-Activity Relationship (SAR) Investigations in Drug Development

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR investigations aim to identify the key structural features required for a desired pharmacological effect and to guide the design of more potent and selective compounds.

The core structure of this compound contains several functional groups that can play a critical role in interacting with biological targets. The pyridazine ring itself can engage in various non-covalent interactions, including hydrogen bonding and π-stacking. The nitrogen atoms can act as hydrogen bond acceptors, while the aromatic system can interact with hydrophobic pockets or aromatic residues in a protein's active site.

The carboxylic acid at the 4-position is often a key pharmacophoric element. Its acidic proton allows it to act as a hydrogen bond donor, and in its deprotonated carboxylate form, it can form strong ionic interactions or salt bridges with positively charged amino acid residues like lysine (B10760008) or arginine within a target protein. The importance of this group is often confirmed by its modification or replacement, which can lead to a significant loss of biological activity if the interaction is critical.

The chlorine atom at the 6-position also plays a significant role. It is an electron-withdrawing group, which can influence the electronic properties of the pyridazine ring and the acidity of the carboxylic acid. Furthermore, its size and lipophilicity can contribute to van der Waals interactions and hydrophobic binding within the target. In some cases, the chlorine atom can act as a leaving group for further chemical synthesis, allowing for the introduction of other substituents to probe the SAR at this position.

Systematic modification of the this compound scaffold is a common strategy to explore the SAR and optimize the pharmacological profile of lead compounds. These modifications can be made at various positions on the pyridazine ring or by derivatizing the carboxylic acid moiety.

For instance, converting the carboxylic acid to an amide introduces a new set of potential hydrogen bond donor and acceptor sites and can significantly alter the compound's polarity, solubility, and ability to cross cell membranes. The nature of the substituent on the amide nitrogen can have a profound impact on activity. Studies on related pyrazine-2-carboxamide derivatives have shown that substitution with phenyl or alkyl groups at the amide nitrogen can influence antituberculosis activity.

The following table illustrates the impact of different substituents on the amide of a hypothetical series of 6-chloropyridazine-4-carboxamide (B13140481) derivatives, based on general principles observed in similar heterocyclic compounds.

| Compound | R Group (on Amide) | Hypothetical Biological Activity (IC50 in µM) | Rationale for Activity Change |

| 1 | -H | 10.5 | Unsubstituted amide, baseline activity. |

| 2 | -CH3 | 8.2 | Small alkyl group may improve hydrophobic interactions. |

| 3 | -Phenyl | 5.1 | Aromatic ring can engage in π-stacking interactions. |

| 4 | -4-Fluorophenyl | 3.7 | Electron-withdrawing fluorine may enhance binding affinity. |

| 5 | -4-Methoxyphenyl | 6.5 | Electron-donating methoxy (B1213986) group may be less favorable. |

This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data for this specific compound series.

Bioisosteric Replacement Strategies for Carboxylic Acid Moieties

While the carboxylic acid group is often crucial for biological activity, it can also impart undesirable physicochemical properties, such as poor membrane permeability and rapid metabolic clearance, which can limit oral bioavailability. u-tokyo.ac.jp Bioisosteric replacement, the substitution of one functional group for another with similar steric and electronic properties, is a widely used strategy to address these limitations while maintaining or improving the desired pharmacological activity. spirochem.com

A variety of functional groups have been successfully employed as bioisosteres for carboxylic acids. The choice of a suitable bioisostere depends on the specific context of the drug-target interaction and the desired physicochemical properties. nih.gov Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, acylsulfonamides, and certain acidic heterocycles. drughunter.com

For derivatives of this compound, a tetrazole ring is a classic bioisosteric replacement. The tetrazole ring is planar and has a pKa similar to that of a carboxylic acid, allowing it to exist in an anionic form at physiological pH and mimic the ionic interactions of the carboxylate group. drughunter.com The synthesis of such an analogue would typically involve the conversion of the carboxylic acid to a nitrile, followed by a [2+3] cycloaddition with an azide (B81097) source.

The following table presents some common carboxylic acid bioisosteres and their key properties.

| Functional Group | Structure | Approximate pKa | Key Features |

| Carboxylic Acid | -COOH | 4-5 | Hydrogen bond donor/acceptor, can form ionic bonds. |

| Tetrazole | -CN4H | 4.5-5 | Planar, acidic, metabolically stable. |

| Hydroxamic Acid | -CONHOH | 8-9 | Can act as a chelating group, hydrogen bond donor/acceptor. |

| Acylsulfonamide | -CONHSO2R | 3-5 | Strongly acidic, can form multiple hydrogen bonds. |

Replacing a carboxylic acid with a suitable bioisostere can have significant implications for a drug candidate's pharmacokinetic profile. Carboxylic acids are susceptible to phase II metabolism, particularly glucuronidation, which can lead to rapid excretion. semanticscholar.org Bioisosteres like tetrazoles are generally more resistant to this metabolic pathway, potentially leading to a longer half-life in the body.

Hit-to-Lead Optimization and Lead Compound Development

The process of hit-to-lead optimization involves taking a "hit" compound, often identified from a high-throughput screen, and systematically modifying its structure to generate a "lead" compound with improved potency, selectivity, and drug-like properties. ed.ac.uk For a hypothetical hit compound based on the this compound scaffold, this process would involve a multi-parameter optimization effort. researchgate.net

Initial hits may exhibit promising biological activity but often have liabilities such as low potency, poor selectivity, or unfavorable physicochemical properties. The initial phase of lead optimization typically involves exploring the SAR around the hit molecule to understand which parts of the structure are essential for activity and which can be modified. nih.gov

For a 6-chloropyridazine-4-carboxamide hit, medicinal chemists might synthesize a library of analogues with diverse substituents on the amide nitrogen to probe for improved interactions with the target. Concurrently, modifications at other positions of the pyridazine ring, guided by SAR data, would be explored.

The following table outlines a hypothetical hit-to-lead optimization workflow for a this compound derivative.

| Stage | Compound | Modification | Goal | Outcome (Hypothetical) |

| Hit | Hit-1 | - | Initial active compound | IC50 = 5 µM, poor cell permeability |

| Optimization 1 | Analogue-1A | Amide derivatization | Improve potency | IC50 = 500 nM |

| Optimization 2 | Analogue-2B | Bioisosteric replacement of COOH | Improve cell permeability | Improved permeability, IC50 = 700 nM |

| Lead | Lead-1 | Combination of modifications | Balance potency and permeability | IC50 = 450 nM, good cell permeability |

This table is for illustrative purposes to demonstrate the hit-to-lead optimization process.

Through iterative cycles of design, synthesis, and biological testing, the initial hit is refined into a lead compound. A successful lead compound will not only have high potency and selectivity for its intended target but will also possess a pharmacokinetic profile that makes it a viable candidate for further preclinical and clinical development.

Strategies for Enhancing Target Binding Affinity

A primary objective in drug design is to optimize the interaction between a ligand and its biological target to achieve high affinity and selectivity. For derivatives of this compound, various strategies are employed to enhance target binding. These approaches are often guided by an understanding of the target's three-dimensional structure and the principles of molecular recognition.

Structure-Based Drug Design (SBDD): A powerful strategy for improving binding affinity is the use of structure-based drug design. This approach relies on the crystal structure of the target protein to guide the design of more potent inhibitors. For instance, in the development of novel dihydropteroate (B1496061) synthase (DHPS) inhibitors, a known pyridazine inhibitor was structurally characterized within the Bacillus anthracis DHPS pterin (B48896) binding site. This analysis revealed unfavorable interactions that compromised binding. nih.gov

Informed by this structural data, a series of 4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazines were designed to improve binding affinity. Key modifications included the removal of an N-methyl group on the ring to better fit within the pterin pocket and the optimization of the carboxylic acid side chain length to fully engage the pyrophosphate binding site. nih.gov These targeted modifications, driven by structural insights, demonstrate a rational approach to enhancing the binding affinity of pyridazine-based compounds.

Pharmacophore Modeling and Bioisosteric Replacement: Pharmacophore modeling helps to identify the essential structural features required for biological activity. Once a pharmacophore is established, bioisosteric replacement can be used to substitute parts of the molecule with other groups that have similar physical or chemical properties, with the aim of improving affinity or other drug-like characteristics. The pyridazine ring itself is considered a valuable pharmacophore in numerous drug discovery programs. wikipedia.org

For example, in a study aimed at developing P2Y12 antagonists for antithrombotic therapy, a 3-aminopyridazine (B1208633) moiety was identified as a favorable replacement for an aniline (B41778) group that had raised concerns about potential mutagenicity. nih.gov The resulting compound with the pyridazine core not only had a better safety profile but also exhibited slightly improved binding affinity for the P2Y12 receptor and enhanced inhibition of platelet aggregation. nih.gov This highlights how the pyridazine scaffold can be strategically employed to optimize both safety and efficacy.

Exploring Structure-Activity Relationships (SAR): Systematic exploration of the structure-activity relationship (SAR) is fundamental to enhancing binding affinity. This involves synthesizing a series of analogs where specific parts of the molecule are systematically varied, and the effect of these changes on biological activity is measured. For pyridazine derivatives, this can involve modifications at various positions of the pyridazine ring, as well as alterations to the substituents.

A study on pyrido[2,3-d]pyridazine-2,8-dione derivatives as potential anti-inflammatory agents provides an example of SAR exploration. By synthesizing a series of these compounds and evaluating their in vivo anti-inflammatory activity, researchers were able to identify a derivative with significant inhibitory effects on both COX-1 and COX-2 isoenzymes. rsc.org Molecular docking studies further elucidated the structural features responsible for this dual inhibition, providing valuable information for the design of future analogs with potentially even greater affinity. rsc.org

The following table summarizes key strategies and their application in enhancing the target binding affinity of pyridazine derivatives.

| Strategy | Application Example | Outcome |

| Structure-Based Drug Design | Design of novel DHPS inhibitors based on a pyridazine scaffold. nih.gov | Removal of unfavorable interactions and optimization of side chain length to improve binding. nih.gov |

| Bioisosteric Replacement | Replacement of a problematic aniline moiety with 3-aminopyridazine in P2Y12 antagonists. nih.gov | Improved safety profile with enhanced binding affinity and biological activity. nih.gov |

| SAR Exploration | Synthesis and evaluation of pyrido[2,3-d]pyridazine-2,8-dione derivatives. rsc.org | Identification of a potent dual COX-1/COX-2 inhibitor and elucidation of key structural features for binding. rsc.org |

Integration of High-Throughput Medicinal Chemistry Approaches

The discovery and optimization of drug candidates from scaffolds like this compound can be significantly accelerated through the integration of high-throughput medicinal chemistry approaches. These methods enable the rapid synthesis and screening of large libraries of compounds, facilitating the identification of promising lead structures and the rapid exploration of structure-activity relationships.

High-Throughput Synthesis (HTS): The foundation of high-throughput medicinal chemistry is the ability to synthesize large numbers of compounds in an efficient and automated manner. For derivatives of this compound, various synthetic routes can be adapted for high-throughput synthesis. The reactivity of the chloro and carboxylic acid groups allows for a wide range of diversification reactions.

Modern synthetic methodologies, such as the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, provide highly regioselective and efficient routes to pyridazine derivatives under neutral conditions. organic-chemistry.org Such methods, which offer good functional group compatibility and broad substrate scope, are well-suited for the parallel synthesis of compound libraries. organic-chemistry.org By employing robotic liquid handlers and automated reaction platforms, chemists can generate hundreds or thousands of distinct pyridazine analogs for biological evaluation.

High-Throughput Screening (HTS): Once a library of pyridazine derivatives has been synthesized, high-throughput screening is used to rapidly assess their biological activity against a specific target or in a particular cellular assay. mdpi.com HTS platforms can screen tens of thousands of compounds in a short period, using miniaturized assays in microplate formats (e.g., 384- or 1536-well plates). nih.gov

The process typically involves automated dispensing of compounds into assay plates, followed by the addition of reagents and cells, and finally, a readout of the biological response using sensitive detection methods. nih.gov For example, a library of this compound derivatives could be screened against a panel of protein kinases to identify potential anticancer agents or against bacterial enzymes to discover new antibiotics.

Coupling HTS with Downstream Validation: A crucial aspect of a successful high-throughput medicinal chemistry campaign is the workflow that follows the initial screen. Hits from the primary HTS are subjected to a series of validation and secondary screening steps to confirm their activity, determine their potency and selectivity, and eliminate false positives. mdpi.com This can involve dose-response studies, orthogonal assays, and initial ADME (absorption, distribution, metabolism, and excretion) profiling.

A workflow might involve an initial high-throughput screen of a large pyridazine library at a single concentration. nih.gov Active compounds, or "hits," would then be re-tested in a concentration-response format to determine their potency (e.g., IC50 or EC50 values). Confirmed hits would then be subjected to more detailed characterization, including selectivity profiling against related targets and initial assessment of physicochemical properties.

The integration of these high-throughput approaches is summarized in the table below.

| Approach | Description | Application to Pyridazine Derivatives |

| High-Throughput Synthesis | Automated, parallel synthesis of large numbers of compounds. | Generation of diverse libraries of this compound analogs by leveraging versatile synthetic routes. |

| High-Throughput Screening | Rapid biological evaluation of compound libraries in miniaturized assays. mdpi.com | Screening of pyridazine libraries against therapeutic targets to identify initial "hits" with desired biological activity. nih.gov |

| Hit-to-Lead Optimization | Iterative cycle of synthesis and testing to improve the properties of initial hits. | Synthesis of focused libraries around promising pyridazine hits to enhance potency, selectivity, and drug-like properties. |

Applications in Agrochemical Research for 6 Chloropyridazine 4 Carboxylic Acid Derivatives

Development of Novel Agrochemical Agents

The pyridazine (B1198779) core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a crucial scaffold in the development of various agrochemicals. researchgate.netresearchgate.net Derivatives of pyridazine are noted for their broad spectrum of biological activities, including herbicidal, insecticidal, and fungicidal properties. researchgate.netmdpi.com The focus of ongoing research is the synthesis and evaluation of novel pyridazine derivatives, including those based on the 6-Chloropyridazine-4-carboxylic acid structure, to develop new and effective crop protection agents.

Herbicide Development Based on Pyridazine Carboxylic Acid Scaffolds

Pyridazine carboxylic acid derivatives have been a significant area of research in the quest for new herbicides. These compounds can act as bleaching herbicides by targeting critical enzymes in plant metabolic pathways. acs.org

One key target for pyridazine-based herbicides is the enzyme phytoene (B131915) desaturase (PDS), which is essential for carotenoid biosynthesis in plants. acs.org Inhibition of PDS leads to the accumulation of phytoene and prevents the formation of protective carotenoids, resulting in photooxidative damage and a characteristic bleaching effect. Norflurazon is a commercial pyridazine herbicide that targets PDS. acs.org